N-[4-(1-benzofuran-2-ylcarbonyl)phenyl]pyridine-3-carboxamide
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Overview
Description
N-[4-(1-benzofuran-2-ylcarbonyl)phenyl]pyridine-3-carboxamide is a complex organic compound with a unique structure that combines a benzofuran moiety with a pyridine carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1-benzofuran-2-ylcarbonyl)phenyl]pyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Benzofuran Moiety: The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne under acidic conditions.
Coupling Reaction: The benzofuran derivative is then coupled with a 4-bromophenylpyridine-3-carboxamide using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Final Assembly: The final product is obtained by reacting the intermediate with a suitable amine under mild conditions to form the carboxamide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1-benzofuran-2-ylcarbonyl)phenyl]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzofuran moiety can be oxidized to form quinone derivatives.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
N-[4-(1-benzofuran-2-ylcarbonyl)phenyl]pyridine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure, which may interact with various biological targets.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Its unique electronic properties make it a candidate for use in organic electronic devices.
Mechanism of Action
The mechanism of action of N-[4-(1-benzofuran-2-ylcarbonyl)phenyl]pyridine-3-carboxamide involves its interaction with specific molecular targets. The benzofuran moiety can interact with aromatic amino acids in proteins, while the pyridine carboxamide group can form hydrogen bonds with various biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-butylphenyl)-1-benzofuran-2-carboxamide
- N-(4-methylphenyl)-1-benzofuran-2-carboxamide
- N-(4-chlorophenyl)-1-benzofuran-2-carboxamide
Uniqueness
N-[4-(1-benzofuran-2-ylcarbonyl)phenyl]pyridine-3-carboxamide is unique due to the presence of both benzofuran and pyridine carboxamide groups, which provide a distinct set of chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
Molecular Formula |
C21H14N2O3 |
---|---|
Molecular Weight |
342.3 g/mol |
IUPAC Name |
N-[4-(1-benzofuran-2-carbonyl)phenyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C21H14N2O3/c24-20(19-12-15-4-1-2-6-18(15)26-19)14-7-9-17(10-8-14)23-21(25)16-5-3-11-22-13-16/h1-13H,(H,23,25) |
InChI Key |
AUMXWPUQZUPTGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)C3=CC=C(C=C3)NC(=O)C4=CN=CC=C4 |
Origin of Product |
United States |
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